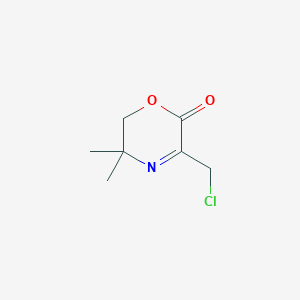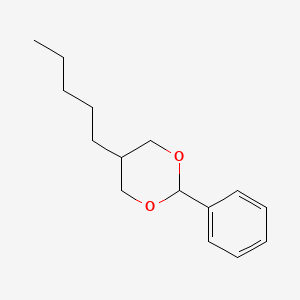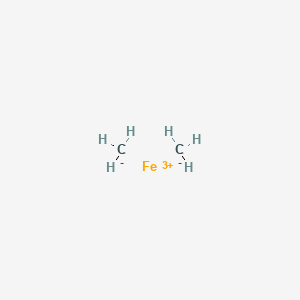![molecular formula C10H15ClO B14277397 1-Chloro-3,3-dimethylbicyclo[2.2.2]octan-2-one CAS No. 131437-02-0](/img/structure/B14277397.png)
1-Chloro-3,3-dimethylbicyclo[2.2.2]octan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-3,3-dimethylbicyclo[222]octan-2-one is an organic compound characterized by a bicyclic structure with a chlorine atom and a ketone functional group
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloro-3,3-dimethylbicyclo[2.2.2]octan-2-one can be synthesized through several methods. One common approach involves the chlorination of 3,3-dimethylbicyclo[2.2.2]octan-2-one using thionyl chloride (SOCl₂) under reflux conditions. The reaction typically proceeds as follows:
3,3-dimethylbicyclo[2.2.2]octan-2-one+SOCl2→this compound+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. This method can enhance the yield and purity of the product while minimizing the formation of by-products.
化学反应分析
Types of Reactions: 1-Chloro-3,3-dimethylbicyclo[2.2.2]octan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) at elevated temperatures.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents.
Oxidation: Performed in aqueous or organic solvents, depending on the oxidizing agent used.
Major Products:
Nucleophilic Substitution: Products include 3,3-dimethylbicyclo[2.2.2]octan-2-ol or its derivatives.
Reduction: The primary product is 1-chloro-3,3-dimethylbicyclo[2.2.2]octan-2-ol.
Oxidation: Products may include 3,3-dimethylbicyclo[2.2.2]octane-2-carboxylic acid.
科学研究应用
1-Chloro-3,3-dimethylbicyclo[2.2.2]octan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-chloro-3,3-dimethylbicyclo[2.2.2]octan-2-one involves its reactivity towards nucleophiles and electrophiles. The chlorine atom and the ketone group are key sites for chemical interactions. The compound can undergo nucleophilic substitution at the chlorine atom, leading to the formation of various derivatives. The ketone group can participate in reduction and oxidation reactions, altering the compound’s chemical properties and biological activity.
相似化合物的比较
1-Chloro-3,3-dimethylbicyclo[2.2.2]octan-2-one can be compared with other bicyclic compounds such as:
3,3-Dimethylbicyclo[2.2.2]octan-2-one: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
1-Bromo-3,3-dimethylbicyclo[2.2.2]octan-2-one: Similar structure but with a bromine atom instead of chlorine, which can affect the reactivity and reaction conditions.
1-Chloro-3,3-dimethylbicyclo[2.2.2]octane: Lacks the ketone group, altering its chemical behavior and applications.
The unique combination of a chlorine atom and a ketone group in 1-chloro-3,3-dimethylbicyclo[22
属性
CAS 编号 |
131437-02-0 |
|---|---|
分子式 |
C10H15ClO |
分子量 |
186.68 g/mol |
IUPAC 名称 |
1-chloro-3,3-dimethylbicyclo[2.2.2]octan-2-one |
InChI |
InChI=1S/C10H15ClO/c1-9(2)7-3-5-10(11,6-4-7)8(9)12/h7H,3-6H2,1-2H3 |
InChI 键 |
NKUKUJZJSYVTRT-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2CCC(C1=O)(CC2)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~1~-{3-[(2-Undecylpentadecyl)oxy]propyl}propane-1,3-diamine](/img/structure/B14277319.png)
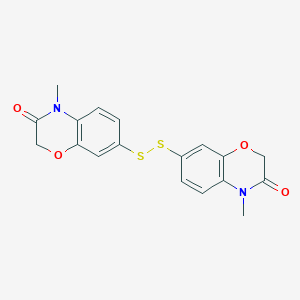
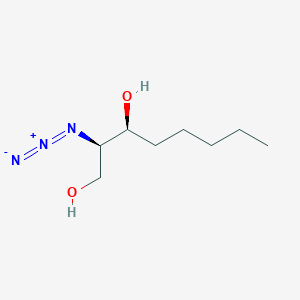
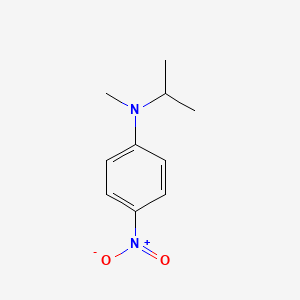
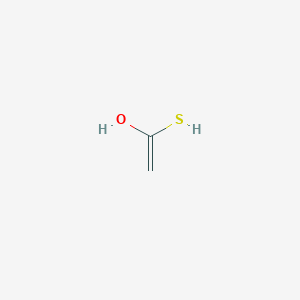
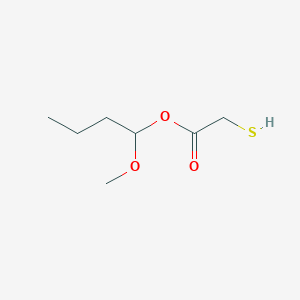
![3H-Pyrrolo[2,3-b]pyridin-3-one, 6-chloro-1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14277355.png)
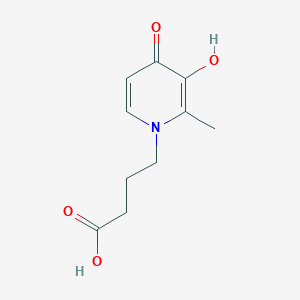
![2,4-Di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B14277371.png)

![1-[4-(4-Heptylcyclohexyl)phenyl]-2-methylcyclobutan-1-OL](/img/structure/B14277381.png)
